Metabolic Stability Advantage
The cyclopropyl moiety on the 2-aminoimidazoline core is a specific design feature to enhance metabolic stability. In the optimization of mIDH1 inhibitors, introducing a cyclopropyl group at the analogous benzylic position was a strategic move to avoid oxidative metabolic cleavage and prevent in vivo epimerization, a critical liability in non-cyclopropyl analogs that leads to potency loss and poor PK [1]. While direct quantitative comparison data for this exact building block is not available in the open literature, the design principle is established in peer-reviewed studies of closely related mIDH1 inhibitor series, where this modification was essential for achieving 'moderate liver microsome stability and PK properties' in the optimized leads [2].
| Evidence Dimension | Metabolic Stability (Design Intent) |
|---|---|
| Target Compound Data | Contains cyclopropyl group designed to avoid oxidative cleavage. |
| Comparator Or Baseline | Analogs with benzylic/alkyl chains (e.g., IDH305) prone to metabolic cleavage. |
| Quantified Difference | Not quantified for the building block; inferred from structural design rationale in mIDH1 inhibitor SAR. |
| Conditions | Inferred from medicinal chemistry optimization of mIDH1 inhibitor series. |
Why This Matters
For drug discovery projects, this provides a starting point with a higher probability of achieving favorable ADME properties, reducing the need for extensive early-stage re-optimization.
- [1] Huang, M., et al. (2023). Challenges for the development of mutant isocitrate dehydrogenases 1 inhibitors to treat glioma. *European Journal of Medicinal Chemistry*. (As cited in ScienceDirect). View Source
- [2] Zheng, Q., Chen, Z., Wan, H., Tang, S., Ye, Y., Xu, Y., ... & Huang, Y. (2018). Discovery and structure-activity-relationship study of novel imidazole cyclopropyl amine analogues for mutant isocitric dehydrogenase 1 (IDH1) inhibitors. *Bioorganic & Medicinal Chemistry Letters*, 28(23-24), 3808-3812. View Source
